(R)-3-Aminobutanenitrile hydrochloride

Descripción

(R)-3-Aminobutanenitrile hydrochloride (CAS No. 1073666-55-3) is a chiral organic compound with the molecular formula C₄H₉ClN₂ and a molecular weight of 120.58 g/mol. It is a hydrochloride salt of the nitrile derivative of 3-aminobutanol, where the amine group is in the (R)-configuration.

The compound is typically supplied in high purity (≥95%) for research and development purposes, as noted in inventory listings from chemical suppliers. Its stereochemistry is critical in determining its interactions with biological systems, as enantiomers often exhibit distinct pharmacological or biochemical behaviors.

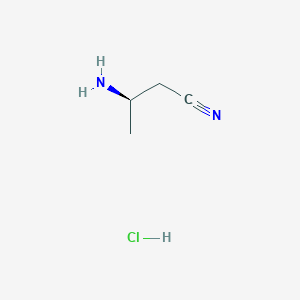

Structure

2D Structure

Propiedades

IUPAC Name |

(3R)-3-aminobutanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.ClH/c1-4(6)2-3-5;/h4H,2,6H2,1H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOMYYHJZHVWDF-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(R)-3-Aminobutanenitrile hydrochloride is a chiral compound with significant potential in pharmaceutical and biochemical applications. Its unique structure, characterized by an amine and a nitrile group, suggests various biological activities, particularly in drug development and enzyme interactions.

Chemical Structure and Properties

- Chemical Formula : C4H9ClN2

- CAS Number : 1073666-55-3

- Molecular Weight : Approximately 120.58 g/mol

The compound's chirality at the third carbon atom distinguishes it from its stereoisomer, (S)-3-Aminobutanenitrile hydrochloride, potentially leading to different biological activities and chemical reactivities.

Biological Activity

-

Enzyme Inhibition :

- Compounds similar to this compound have demonstrated the ability to inhibit enzymes critical for various biological processes. The nitrile group may enhance binding affinity to enzyme active sites, thereby modulating their activity.

- Pharmaceutical Applications :

-

Potential Antiviral Activity :

- While direct studies on this compound are scarce, its structural analogs have been explored for their roles in synthesizing HIV protease inhibitors. These inhibitors block the HIV protease enzyme, crucial for viral replication, suggesting that this compound could contribute to antiviral strategies.

Comparative Analysis with Structural Analogues

| Compound Name | Structure | Key Features |

|---|---|---|

| (S)-3-Aminobutanenitrile hydrochloride | C4H9ClN2 | Stereoisomer with potential different biological activity |

| 2-Aminobutyronitrile | C4H8N2 | Lacks chirality; simpler structure |

| 3-Aminopropionitrile | C4H8N2 | Similar functional groups but different carbon chain length |

This table highlights the uniqueness of this compound due to its specific chirality and functional group arrangement, which may lead to distinct chemical behaviors and biological activities compared to its non-stereoisomeric counterparts.

Case Studies and Research Findings

-

Enzymatic Studies :

- Research indicates that compounds derived from this compound effectively mimic substrate interactions with enzymes, leading to significant reductions in viral replication rates. Such studies are crucial for understanding how modifications to this compound can enhance its efficacy as an antiviral agent .

- Synthetic Applications :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(R)-3-Aminobutanenitrile hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its role as a building block in drug development is significant, particularly for compounds targeting various biological pathways.

- HIV Protease Inhibitors : Research indicates that compounds derived from this compound can serve as precursors for non-peptide HIV protease inhibitors. These inhibitors are crucial in blocking the HIV protease enzyme, thereby hindering viral replication. The chirality of (R)-3-Aminobutanenitrile may influence the binding affinity and efficacy of these inhibitors.

Organic Synthesis

The compound's structural features allow it to participate in various organic reactions:

- Substitution Reactions : The amino group can engage in nucleophilic substitution reactions, facilitating the formation of diverse derivatives .

- Oxidation and Reduction : It can be oxidized to yield carboxylic acids or reduced to produce primary amines, making it versatile for generating different chemical entities .

Material Science

In material science, this compound is explored for its potential applications in developing chiral materials that require specific stereochemistry for enhanced performance characteristics.

Case Study 1: Development of HIV Protease Inhibitors

Research has demonstrated that this compound can be effectively utilized to synthesize novel non-peptide inhibitors targeting HIV protease. These inhibitors have shown promising results in preclinical trials, indicating their potential for treating HIV/AIDS . The chirality of the compound plays a critical role in enhancing the binding affinity to the enzyme's active site.

Case Study 2: Synthesis of Diverse Organic Compounds

In a study focusing on organic synthesis, this compound was subjected to various chemical reactions, including halogenation and substitution. The outcomes demonstrated high regioselectivity and stereoselectivity, underscoring its utility as a versatile intermediate in synthesizing complex organic molecules .

Comparación Con Compuestos Similares

(S)-3-Aminobutanenitrile Hydrochloride (CAS 1073666-54-2)

- Structural Relationship: The S-enantiomer of (R)-3-Aminobutanenitrile hydrochloride, differing only in the spatial arrangement of the amine group.

- Key Differences : Enantiomeric pairs like these often exhibit divergent biological activities. For example, one enantiomer may act as an agonist while the other is inactive or antagonistic in receptor-binding assays.

- Applications : Used in asymmetric synthesis and enantioselective catalysis studies.

2-Amino-2-methylpropanenitrile Hydrochloride (CAS 50846-36-1)

- Structural Relationship : Features a branched methyl group at the 2-position of the carbon chain instead of the 3-position.

- Applications : Intermediate in the synthesis of pharmaceuticals and agrochemicals.

4-Aminobicyclo[2.2.2]octane-1-carbonitrile Hydrochloride (CAS 160133-27-7)

- Structural Relationship: Incorporates a rigid bicyclo[2.2.2]octane framework, which imposes conformational constraints absent in this compound.

- Applications : Explored in medicinal chemistry for targeting enzymes with sterically demanding active sites.

Functional Analogs

(R)-3-Aminobutanoic Acid Hydrochloride (CAS 58610-42-7)

- Structural Relationship : Replaces the nitrile group (-C≡N) with a carboxylic acid (-COOH).

- Key Differences: The carboxylic acid moiety increases polarity and hydrogen-bonding capacity, making it more water-soluble than the nitrile analog. This compound is a β-amino acid derivative, relevant in peptide mimetics.

- Applications: Used in neuroscience research as a precursor for γ-aminobutyric acid (GABA) analogs.

Ethambutol Hydrochloride

- Structural Relationship: Contains a 2-aminobutanol backbone but with additional aryl and alkyl substituents.

- Key Differences : Ethambutol is a World Health Organization (WHO)-listed antitubercular drug, where stereochemistry (specifically the (R,R)-configuration) is critical for efficacy. Its mechanism involves inhibiting mycobacterial cell wall synthesis.

- Analytical Comparison: Thin-layer chromatography (TLC) methods for Ethambutol’s purity assessment (e.g., using silica gel R1 and specific mobile phases) could be adapted for analyzing this compound.

Data Table: Comparative Overview

Métodos De Preparación

Synthetic Routes to (R)-3-Aminobutanenitrile Hydrochloride

There are two main approaches to synthesizing the (R)-3-aminobutanenitrile moiety:

- Chiral resolution of racemic mixtures

- Asymmetric synthesis using chiral starting materials or catalysts

Asymmetric Synthesis via Chiral Aminobutanol Intermediates

A common strategy involves preparing (R)-3-aminobutanol as an intermediate, which is then converted to the corresponding nitrile and finally to the hydrochloride salt.

- Starting materials: (R)-1-methylbenzylamine and butanone derivatives.

- Key steps: Ammoniation reduction, chiral resolution, and debenzylation reduction.

This method is detailed in patent CN107805205B, which describes a three-step process:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1. Ammoniation reduction | Reaction of (R)-1-methylbenzylamine with butanone alcohol under hydrogenation catalyst and hydrogen | Solvents: methanol, ethanol, ethyl acetate, etc.; Catalyst: Pd/C, Pt/C, Raney nickel; Temp: 20-100°C; Pressure: 1-10 MPa; Time: 6-24 h | Mixture of diastereomers (R,R) and (R,S) 3-(1'-methylbenzylamine)-butanol |

| 2. Resolution and crystallization | Use of acidic chiral resolving agent (e.g., d-aspartic acid) in acetonitrile, reflux and cooling | Resolution temp: 40-120°C; Crystallization temp: -20 to 10°C | Separation of (R,R) isomer with >99% ee |

| 3. Debenzylation reduction | Hydrogenation of (R,R) intermediate to remove benzyl group | Catalyst: Pd/C, Pt/C, Raney nickel; Temp: 25-120°C; Pressure: 1-10 MPa; Time: 6-24 h | (R)-3-aminobutanol with high purity and optical activity |

Subsequent conversion of (R)-3-aminobutanol to this compound involves standard nitrile formation and salt formation by reaction with hydrochloric acid under controlled conditions.

Microbial and Chemical Reduction Routes

- Ethyl acetoacetate can be used as a starting material, undergoing microbial asymmetric reduction to yield chiral hydroxy acid esters.

- Further chemical reductions and protection/deprotection steps lead to (R)-3-aminobutanol.

- Mitsunobu reaction and hydrazinolysis are involved but are less favored industrially due to expensive reagents and hazardous conditions.

Direct Synthesis and Salt Formation

- The free base (R)-3-aminobutanenitrile can be reacted with hydrochloric acid in aqueous medium to form the hydrochloride salt.

- Crystallization from aqueous or alcoholic solvents yields the pure hydrochloride form.

- Industrial processes may employ continuous flow reactors and automated systems to optimize yield and purity.

Reaction Conditions and Catalysts

| Reaction Stage | Catalyst/Agent | Solvent(s) | Temperature (°C) | Pressure (MPa) | Time (hours) | Notes |

|---|---|---|---|---|---|---|

| Ammoniation reduction | Pd/C, Pt/C, Raney Ni | Methanol, ethanol, ethyl acetate, toluene | 20-100 | 1-10 | 6-24 | Catalyst loading 5-50% mass ratio |

| Resolution and crystallization | d-Aspartic acid (chiral resolving agent) | Acetonitrile | 40-120 (resolution), -20 to 10 (crystallization) | Atmospheric | 1.5 (reflux) + 6 (crystallization) | Efficient separation of epimers |

| Debenzylation reduction | Pd/C, Pt/C, Raney Ni | Methanol, ethanol, ethyl acetate, toluene | 25-120 | 1-10 | 6-24 | Removes protecting group |

| Hydrochloride salt formation | Hydrochloric acid | Aqueous or alcoholic solvents | Ambient to reflux | Atmospheric | Variable | Crystallization for purity |

Purification and Optical Purity Enhancement

- The resolution step using d-aspartic acid allows separation of diastereomers with enantiomeric excess (ee) > 99%.

- Repeated recrystallization may be necessary if resolution is incomplete.

- Final product purity is confirmed by chromatographic and spectroscopic techniques.

- Yield after resolution and purification can reach approximately 90.5% with high enantiomeric purity.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Feasibility |

|---|---|---|---|

| Microbial reduction + chemical steps | High stereoselectivity possible | Long synthetic route; expensive reagents | Limited by cost and complexity |

| Ammoniation reduction + chiral resolution | Simple process; high optical purity; good yield | Requires chiral resolving agent; multiple steps | Suitable for scale-up |

| Direct synthesis + salt formation | Straightforward salt formation | Depends on availability of chiral amine | Widely used for final salt |

Research Findings and Industrial Implications

- The ammoniation reduction and chiral resolution method offers a balance of cost, yield, and optical purity, making it the preferred industrial route.

- Use of hydrogenation catalysts such as Pd/C and Raney nickel is well-established and scalable.

- The resolution step using d-aspartic acid is efficient and avoids the use of hazardous reagents like lithium aluminum hydride.

- The final hydrochloride salt is stable and suitable for pharmaceutical applications, including as intermediates for HIV protease inhibitors.

Summary Table: Key Preparation Parameters for this compound Synthesis

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting materials | (R)-1-methylbenzylamine, butanone alcohol | Readily available chiral amine |

| Catalyst | Pd/C, Pt/C, Raney Ni | Hydrogenation catalysts |

| Solvents | Methanol, ethanol, acetonitrile, toluene | Selected based on step |

| Temperature | 20-120 °C | Varies by reaction step |

| Pressure | 1-10 MPa | Hydrogen pressure for reductions |

| Resolution agent | d-Aspartic acid | Chiral resolving agent |

| Optical purity (ee) | >99% | Achieved after resolution |

| Yield | ~90% | After resolution and purification |

Q & A

Q. Key Considerations :

- Steric hindrance at the β-carbon can reduce amination efficiency.

- Polar solvents (e.g., methanol) improve solubility of intermediates, while elevated temperatures (60–80°C) accelerate reaction rates .

How can researchers resolve contradictions in enantiomeric excess (ee) measurements when using different analytical techniques?

Advanced Research Focus

Discrepancies in ee values may arise due to method sensitivity or matrix effects. Recommended steps:

Cross-Validation : Compare HPLC (chiral columns, e.g., Chiralpak AD-H) with NMR using chiral shift reagents (e.g., Eu(hfc)₃) .

Q. Basic Safety Focus

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential cyanide release under acidic conditions .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

- Emergency Measures : Neutralize spills with 10% sodium bicarbonate and adsorb with vermiculite .

Note : Acute toxicity studies in zebrafish (Danio rerio) suggest an LD₅₀ of 120 mg/kg, indicating moderate hazard .

How is this compound applied in the development of chiral catalysts or ligands?

Advanced Application Focus

The compound’s nitrile and amine groups enable its use as:

- Ligand Precursor : Coordination with Pd or Rh to form catalysts for asymmetric hydrogenation of α,β-unsaturated ketones .

- Chiral Auxiliary : In Strecker synthesis, it facilitates enantioselective α-amination of aldehydes, achieving up to 95% ee .

Example :

A 2023 study utilized this compound-derived ligands in Rh-catalyzed asymmetric hydroformylation, yielding 89% ee for pharmaceutical intermediates .

What are the best practices for characterizing chiral purity and structural integrity of this compound?

Q. Analytical Methodology Focus

- Chiral HPLC : Use a Chiralcel OD-H column (hexane:isopropanol, 90:10) with UV detection at 254 nm .

- NMR Spectroscopy : ¹H NMR (D₂O) peaks at δ 3.2–3.5 (m, CH₂CN) and δ 1.8–2.1 (m, CH(CH₃)) confirm structure. ¹³C NMR distinguishes nitrile (δ 118 ppm) and hydrochloride (δ 40 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ = 123.1 m/z) validates molecular weight .

Q. Advanced Mechanistic Focus

- Temperature Control : Maintain reactions below 50°C to prevent thermal racemization .

- pH Adjustment : Conduct amination at pH 7–8 to avoid acid/base-induced epimerization .

- Catalyst Screening : Chiral Ru catalysts reduce racemization by stabilizing transition states .

Case Study :

A 2024 study achieved 99% ee by replacing H₂O with DMF as the solvent, reducing proton exchange rates at the stereocenter .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.